molecular formula C10H17NO2 B042508 N-Boc-1,2,3,6-tetrahydropyridine CAS No. 85838-94-4

N-Boc-1,2,3,6-tetrahydropyridine

Cat. No. B042508
Key on ui cas rn: 85838-94-4
M. Wt: 183.25 g/mol
InChI Key: SHHHRQFHCPINIB-UHFFFAOYSA-N
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Patent
US06355640B1

Procedure details

To a solution of 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine (18.9 g) in dichloromethane (400 ml). was added in turn sodium hydrogen carbonate (11.3 g) and m-chloroperoxybenzoic acid (23.4 g) with care at 0° C., and which was stirred for 2 hours. Insoluble material was removed by filtration, mother liquor was washed saturated sodium chloride in water (100 ml) and dried over magnesium sulfate. Evaporation of the solvent gave a residue, which was dissolved in n-hexane (300 ml) and insoluble material was removed by filtration. Mother liquor was concentrated in vacuo, the remainings were dissolved in ethyl acetate (300 ml) and washed in turn with saturated sodium hydrogen carbonate in water (100 ml×5) and saturated sodium chloride in water (100 ml×2), which was dried over magnesium sulfate. Evaporation of the solvent gave a residue, which was chromatographed on silica gel (350 ml) eluting in turn with 10%, 20% and 30% ethyl acetate in n-hexane. Tractions, containing desired product, were collected and concentrated in vacuo to give 1-tert-butoxycarbonyl-3,4-epoxypiperidine (13.7 g).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]=[CH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[OH:15].[Na+].ClC1C=C(C=CC=1)C(OO)=O>ClCCl.CCCCCC>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]2[O:15][CH:12]2[CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC=CC1
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
23.4 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
which was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration, mother liquor
WASH
Type
WASH
Details
was washed saturated sodium chloride in water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue, which
CUSTOM
Type
CUSTOM
Details
insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
Mother liquor was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the remainings were dissolved in ethyl acetate (300 ml)
WASH
Type
WASH
Details
washed in turn with saturated sodium hydrogen carbonate in water (100 ml×5) and saturated sodium chloride in water (100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
which was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (350 ml)
WASH
Type
WASH
Details
eluting in turn with 10%, 20% and 30% ethyl acetate in n-hexane
ADDITION
Type
ADDITION
Details
Tractions, containing desired product
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2C(CC1)O2
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06355640B1

Procedure details

To a solution of 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine (18.9 g) in dichloromethane (400 ml). was added in turn sodium hydrogen carbonate (11.3 g) and m-chloroperoxybenzoic acid (23.4 g) with care at 0° C., and which was stirred for 2 hours. Insoluble material was removed by filtration, mother liquor was washed saturated sodium chloride in water (100 ml) and dried over magnesium sulfate. Evaporation of the solvent gave a residue, which was dissolved in n-hexane (300 ml) and insoluble material was removed by filtration. Mother liquor was concentrated in vacuo, the remainings were dissolved in ethyl acetate (300 ml) and washed in turn with saturated sodium hydrogen carbonate in water (100 ml×5) and saturated sodium chloride in water (100 ml×2), which was dried over magnesium sulfate. Evaporation of the solvent gave a residue, which was chromatographed on silica gel (350 ml) eluting in turn with 10%, 20% and 30% ethyl acetate in n-hexane. Tractions, containing desired product, were collected and concentrated in vacuo to give 1-tert-butoxycarbonyl-3,4-epoxypiperidine (13.7 g).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]=[CH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[OH:15].[Na+].ClC1C=C(C=CC=1)C(OO)=O>ClCCl.CCCCCC>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]2[O:15][CH:12]2[CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC=CC1
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
23.4 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
which was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration, mother liquor
WASH
Type
WASH
Details
was washed saturated sodium chloride in water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue, which
CUSTOM
Type
CUSTOM
Details
insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
Mother liquor was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the remainings were dissolved in ethyl acetate (300 ml)
WASH
Type
WASH
Details
washed in turn with saturated sodium hydrogen carbonate in water (100 ml×5) and saturated sodium chloride in water (100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
which was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (350 ml)
WASH
Type
WASH
Details
eluting in turn with 10%, 20% and 30% ethyl acetate in n-hexane
ADDITION
Type
ADDITION
Details
Tractions, containing desired product
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2C(CC1)O2
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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